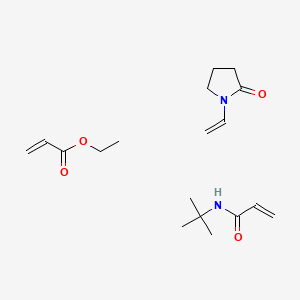
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a complex organophosphorus compound. It is known for its unique structure, which includes a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium triphenyl(propan-2-yl)phosphanium bromide azanide typically involves the reaction of triphenylphosphine with an alkyl halide, such as isopropyl bromide, in the presence of a base like sodium amide. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of sodium triphenyl(propan-2-yl)phosphanium bromide azanide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it can be oxidized or reduced to form different products .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the propan-2-yl substituent.
Isopropyltriphenylphosphonium bromide: Similar structure but lacks the azanide group.
Tetraphenylphosphonium bromide: Contains an additional phenyl group instead of the propan-2-yl substituent
Uniqueness
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide is unique due to its combination of a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphonium compounds .
Propiedades
Número CAS |
238083-06-2 |
|---|---|
Fórmula molecular |
C21H24BrNNaP |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
sodium;azanide;triphenyl(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH.H2N.Na/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;;/h3-18H,1-2H3;1H;1H2;/q+1;;-1;+1/p-1 |
Clave InChI |
GJZNHDOXOMAUCF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[NH2-].[Na+].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


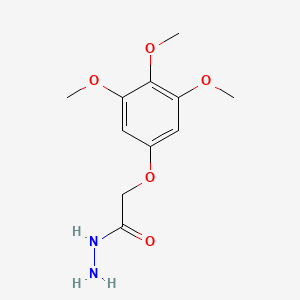
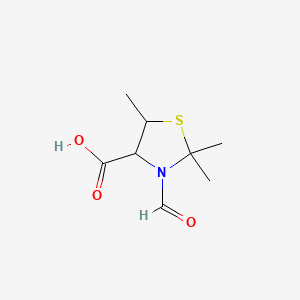
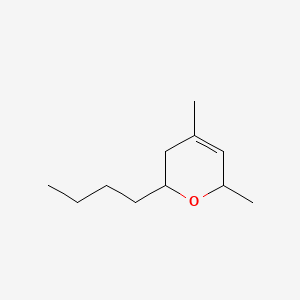
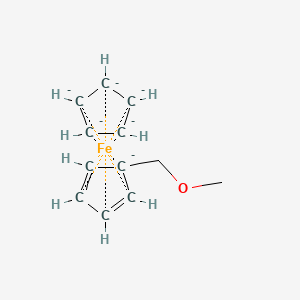
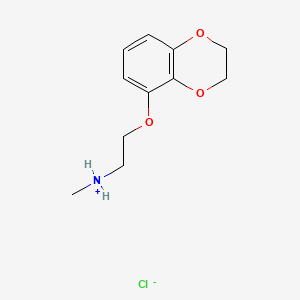
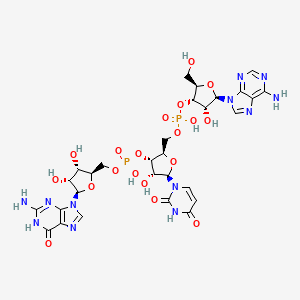

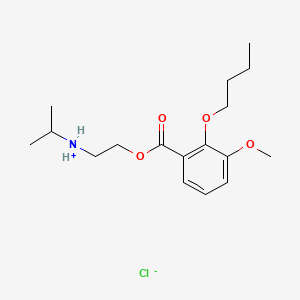
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
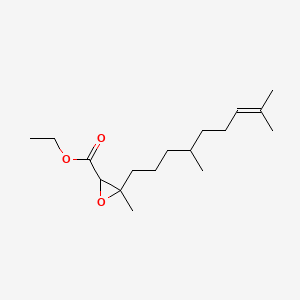
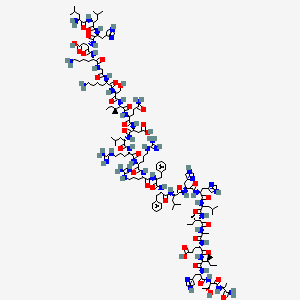
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
